molecular formula C10H16N5O13P3 B12820735 [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12820735
M. Wt: 507.18 g/mol
InChI Key: ZKHQWZAMYRWXGA-HMEJCUHCSA-N
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Description

Adenosine triphosphate is a nucleotide that serves as the primary energy carrier in cells. It captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes. Adenosine triphosphate is composed of three main structures: the nitrogenous base adenine, the sugar ribose, and a chain of three phosphate groups bound to ribose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine triphosphate can be synthesized through various biochemical pathways. One common method involves the phosphorylation of adenosine diphosphate using inorganic phosphate in the presence of enzymes such as adenosine kinase and polyphosphate kinases . This process can be carried out in vitro using a multi-enzyme cascade system, which combines adenosine and inorganic polyphosphate as key substrates .

Industrial Production Methods: On an industrial scale, adenosine triphosphate is typically produced using living yeast cells. This method involves the fermentation of glucose by yeast cells, which generates adenosine triphosphate as a byproduct. The adenosine triphosphate is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Adenosine triphosphate undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis of adenosine triphosphate involves the breaking of the phosphate bonds, releasing energy and converting adenosine triphosphate to adenosine diphosphate or adenosine monophosphate .

Common Reagents and Conditions:

Major Products:

  • Adenosine diphosphate (ADP)
  • Adenosine monophosphate (AMP)
  • Inorganic phosphate (Pi)

Scientific Research Applications

Comparison with Similar Compounds

  • Adenosine diphosphate (ADP)
  • Adenosine monophosphate (AMP)
  • Cyclic adenosine monophosphate (cAMP)

Comparison: Adenosine triphosphate is unique in its ability to store and transport chemical energy within cells. While adenosine diphosphate and adenosine monophosphate are also involved in energy transfer, they contain fewer phosphate groups and thus store less energy. Cyclic adenosine monophosphate, on the other hand, is primarily involved in signal transduction rather than energy transfer .

Adenosine triphosphate’s role as the primary energy carrier in cells makes it indispensable for a wide range of biological processes, setting it apart from its related compounds.

Properties

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6?,7+,10-/m1/s1

InChI Key

ZKHQWZAMYRWXGA-HMEJCUHCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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